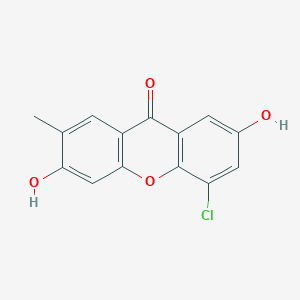
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one, can be achieved through several methods:
Classical Method: The first successful synthesis of xanthones involved heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times.
Microwave-Assisted Synthesis: This modern approach involves microwave heating to synthesize xanthones more efficiently.
Industrial Production Methods
Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one involves its interaction with molecular targets and pathways within cells. It is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This modulation enhances the translocation of Nrf2, leading to the activation of antioxidant and anti-inflammatory genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1,8-dihydroxy-4-methoxy-3-methyl-9H-xanthen-9-one: Another xanthone derivative with similar structural features but different substituents.
6,9,10-Trihydroxy-3,3-dimethyl-5-(2-methylbut-3-en-2-yl)-3H,7H-pyrano[2,3-c]xanthen-7-one: A xanthone derivative with notable anti-cancer activity.
Uniqueness
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one is unique due to its specific combination of chlorine, hydroxyl, and methyl groups, which confer distinct chemical properties and biological activities. Its ability to modulate the Nrf2 pathway sets it apart from other xanthone derivatives, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
61234-56-8 |
|---|---|
Molekularformel |
C14H9ClO4 |
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
5-chloro-3,7-dihydroxy-2-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO4/c1-6-2-8-12(5-11(6)17)19-14-9(13(8)18)3-7(16)4-10(14)15/h2-5,16-17H,1H3 |
InChI-Schlüssel |
RFWUTPSRQKCERF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


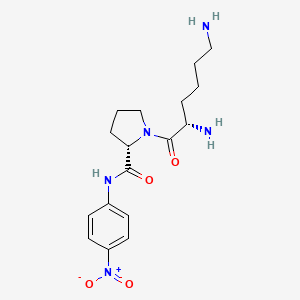
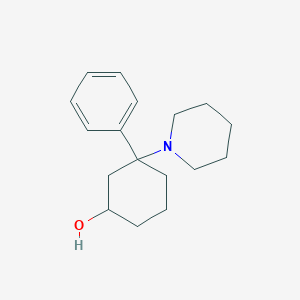

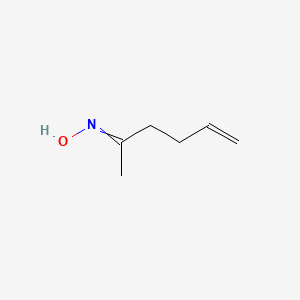




![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
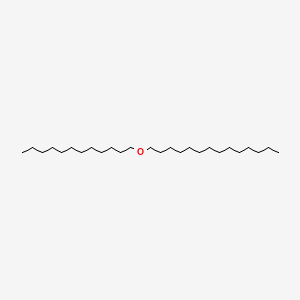
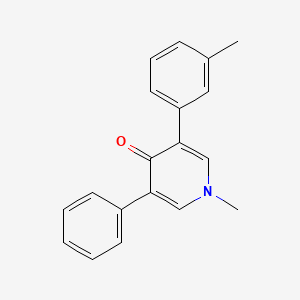
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

